UNII-WTF296M71F
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Overview
Description
UNII-WTF296M71F is a steroid ester with the molecular formula C22H34O2 and a molecular weight of 330.5 g/mol . This compound is a derivative of androstane and is characterized by its acetate ester functional group. It is commonly used in scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNII-WTF296M71F typically involves the esterification of 2-Methyl-5alpha-androst-2-en-17beta-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
UNII-WTF296M71F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of different ester derivatives.
Scientific Research Applications
UNII-WTF296M71F has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of UNII-WTF296M71F involves its interaction with specific molecular targets such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The acetate ester group enhances the compound’s stability and bioavailability, allowing for more effective biological activity.
Comparison with Similar Compounds
Similar Compounds
- Testosterone acetate
- Dihydrotestosterone acetate
- Androstenedione acetate
Uniqueness
UNII-WTF296M71F is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities to androgen receptors and varying degrees of biological activity, making it a valuable compound for targeted research and therapeutic applications.
Properties
CAS No. |
974-99-2 |
---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H34O2/c1-14-5-6-16-7-8-17-18-9-10-20(24-15(2)23)21(18,3)12-11-19(17)22(16,4)13-14/h5,16-20H,6-13H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
BNUOBHYLRSENSB-BHXFFAOXSA-N |
SMILES |
CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)OC(=O)C |
Isomeric SMILES |
CC1=CC[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C1)C)C)OC(=O)C |
Canonical SMILES |
CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)OC(=O)C |
Key on ui other cas no. |
974-99-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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